molecular formula C12H17N3O B2749079 N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide CAS No. 2224232-42-0

N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide

Cat. No. B2749079
CAS RN: 2224232-42-0
M. Wt: 219.288
InChI Key: STUITOYXKQPLLF-UHFFFAOYSA-N
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Description

N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide, also known as ETI, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. ETI is a synthetic compound that is derived from indazole, and it has been studied for its potential use in cancer therapy, neuroprotection, and other biomedical applications.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. In addition, this compound has been shown to have low toxicity in cells and animals, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells, as different cancer cells have different signaling pathways that regulate their growth and survival.

Future Directions

There are several future directions for research on N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide. One direction is to study the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential use of this compound in treating other diseases such as diabetes and cardiovascular disease. Furthermore, the development of more potent and selective this compound analogs could lead to the discovery of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide involves the reaction of 1-ethyl-4,5,6,7-tetrahydroindazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography.

Scientific Research Applications

N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. This compound has also been studied for its potential use in treating other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

N-(1-ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)14-10-6-5-7-11-9(10)8-13-15(11)4-2/h3,8,10H,1,4-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUITOYXKQPLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(CCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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